AER-271 AER-271 AER-271 is a potent aquaporin-4 (AQP4) inhibitor. AER-271 blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest. Treatment with AER-271 ameliorated early cerebral edema measured at 3 h after CA vs vehicle treated rats. This treatment also attenuated early NDS. In contrast to rats treated with vehicle after CA, rats treated with AER-271 did not develop significant neuronal death or neuroinflammation as compared to sham.
Brand Name: Vulcanchem
CAS No.: 634913-39-6
VCID: VC0517356
InChI: InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27)
SMILES: C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O
Molecular Formula: C15H9ClF6NO5P
Molecular Weight: 463.65 g/mol

AER-271

CAS No.: 634913-39-6

Cat. No.: VC0517356

Molecular Formula: C15H9ClF6NO5P

Molecular Weight: 463.65 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AER-271 - 634913-39-6

Specification

CAS No. 634913-39-6
Molecular Formula C15H9ClF6NO5P
Molecular Weight 463.65 g/mol
IUPAC Name [2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate
Standard InChI InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27)
Standard InChI Key WSHXPHFIHYXZKC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of AER-271

Structural Characteristics

AER-271 (CAS: 634913-39-6) is a phosphonate prodrug derivative of AER-270, designed to enhance water solubility and bioavailability. Its molecular formula is C15H9ClF6NO5P\text{C}_{15}\text{H}_9\text{ClF}_6\text{NO}_5\text{P}, with a molecular weight of 463.653 g/mol . The prodrug undergoes enzymatic conversion in vivo via endogenous phosphatases to release the active metabolite AER-270, a selective AQP4 antagonist .

Table 1: Key Chemical Properties of AER-271

PropertyValue
Molecular FormulaC15H9ClF6NO5P\text{C}_{15}\text{H}_9\text{ClF}_6\text{NO}_5\text{P}
Molecular Weight463.653 g/mol
TargetAquaporin-4 (AQP4)
Prodrug ActivationPhosphatase-mediated hydrolysis
Storage Conditions-20°C (12 months); 4°C (6 months)

Mechanism of Action: Targeting Aquaporin-4

Role of AQP4 in Cerebral Edema

AQP4, the most abundant water channel in the brain, facilitates water homeostasis but becomes pathogenic during ischemic and traumatic injuries. Upregulation of AQP4 post-cardiac arrest (CA) or stroke exacerbates cytotoxic edema by promoting fluid influx into astrocytes . Preclinical studies in AQP4-knockout mice show reduced edema and neuronal damage, validating AQP4 as a therapeutic target .

Inhibition by AER-270/271

AER-270, the active moiety, binds to AQP4’s extracellular domain, partially inhibiting water permeability. In rodent models, AER-271 administration achieves therapeutic plasma concentrations of AER-270 within 15 minutes post-injection, with sustained levels via subcutaneous infusion . This inhibition disrupts the edema cascade, preserving blood-brain barrier integrity and mitigating secondary neuronal injury .

Preclinical Efficacy and Pharmacokinetics

Cerebral Edema Reduction

In a pediatric rat model of asphyxial CA, AER-271 (5 mg/kg intraperitoneal) reduced cerebral water content by 1.2% at 3 hours post-resuscitation compared to vehicle (p<0.05p < 0.05) . By 24 hours, edema resolution was 89% faster in treated animals, correlating with attenuated astrocyte swelling and neuroinflammation .

Table 2: AER-271 Efficacy in Preclinical Models

ModelDose/RouteOutcomeSource
Asphyxial CA (rat)5 mg/kg IP + SC infusion1.2% ↓ cerebral water at 3h; 89% faster edema resolution
Ischemic Stroke (mouse)5 mg/kg IPNeurological score: 0.89 ± 0.31 vs. 2.50 ± 0.62 (control)
Water Intoxication10 mg/kg IV40% ↓ brain swelling; 2-fold ↑ survival

Neurological Outcomes

Post-CA rats treated with AER-271 exhibited significant improvements in Neurological Deficit Scores (NDS), scoring 120 ± 25 vs. 280 ± 45 in controls at 72 hours (p<0.01p < 0.01) . Similarly, mice subjected to middle cerebral artery occlusion showed 65% smaller infarct volumes and restored motor coordination .

Clinical Development: Phase 1 Trial Insights

Trial Design and Objectives

Aeromics’ Phase 1 study (2018–2019) evaluated single and multiple ascending doses of AER-271 in 78 healthy volunteers . The double-blind, placebo-controlled trial assessed safety, tolerability, and pharmacokinetics (PK), with sentinel dosing to minimize risks .

Key Findings

  • Safety: No serious adverse events (SAEs) were reported; mild transient hypotension occurred in 15% of participants at the highest dose (10 mg/kg) .

  • PK Profile: AER-270 plasma concentrations reached CmaxC_{\text{max}} of 1,500 ng/mL within 1 hour post-IV infusion, with a half-life (t1/2t_{1/2}) of 6.2 hours . Continuous infusion maintained therapeutic levels (>1,000 ng/mL) for 24 hours, supporting twice-daily dosing in future trials .

Table 3: Phase 1 Pharmacokinetic Parameters

ParameterValue (Mean ± SD)
CmaxC_{\text{max}}1,500 ± 220 ng/mL
t1/2t_{1/2}6.2 ± 1.1 h
AUC024_{0-24} 18,400 ± 2,500 ng·h/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator